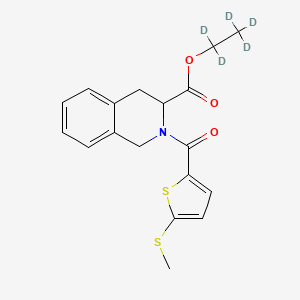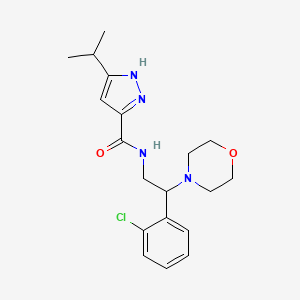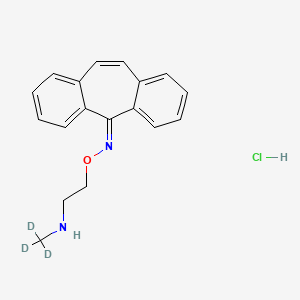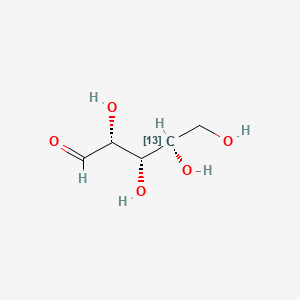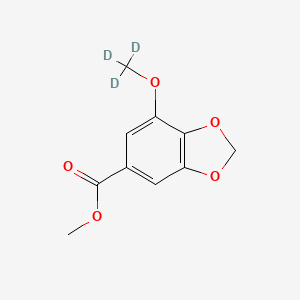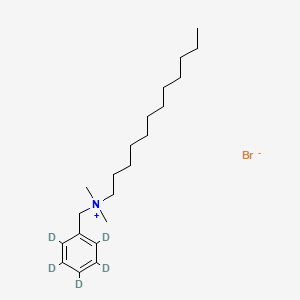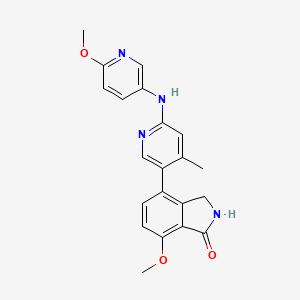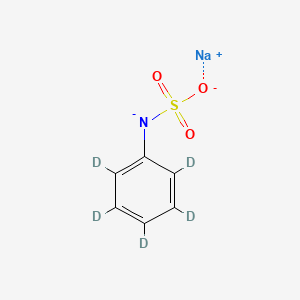
4-Hydroxyphenylacetic acid-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxyphenylacetic acid-d6 is a deuterium-labeled derivative of 4-Hydroxyphenylacetic acid. This compound is primarily used in scientific research as a stable isotope-labeled standard. The deuterium atoms replace the hydrogen atoms in the molecule, which can help in tracing and quantifying the compound in various biological and chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
4-Hydroxyphenylacetic acid-d6 can be synthesized by incorporating deuterium into 4-Hydroxyphenylacetic acid. One common method involves the reduction of 4-hydroxymandelic acid with elemental phosphorus and iodine . The deuterium labeling is typically achieved through the use of deuterated reagents or solvents during the synthesis process .
Industrial Production Methods
Industrial production of this compound often involves microbial biosynthesis. For instance, Escherichia coli can be genetically engineered to produce 4-Hydroxyphenylacetic acid, which can then be subjected to deuterium exchange reactions to obtain the deuterium-labeled compound .
化学反応の分析
Types of Reactions
4-Hydroxyphenylacetic acid-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenylacetic acid derivatives.
科学的研究の応用
4-Hydroxyphenylacetic acid-d6 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled standard for tracing and quantifying chemical reactions.
Biology: To study metabolic pathways and enzyme activities.
Medicine: In pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
作用機序
4-Hydroxyphenylacetic acid-d6 exerts its effects primarily through its role as a stable isotope-labeled compound. It is used to trace and quantify the presence of 4-Hydroxyphenylacetic acid in various biological and chemical processes. The deuterium atoms in the molecule do not significantly alter its chemical properties but allow for precise detection using mass spectrometry .
類似化合物との比較
Similar Compounds
4-Hydroxyphenylacetic acid: The non-deuterated form of the compound.
3,4-Dihydroxyphenylacetic acid: A similar compound with an additional hydroxyl group.
4-Hydroxybenzoic acid: A structurally related compound with a carboxyl group attached directly to the benzene ring
Uniqueness
4-Hydroxyphenylacetic acid-d6 is unique due to its deuterium labeling, which makes it particularly useful in tracing and quantifying studies. This labeling provides a distinct advantage in research applications where precise measurement is crucial .
特性
分子式 |
C8H8O3 |
|---|---|
分子量 |
158.18 g/mol |
IUPAC名 |
2,2-dideuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/i1D,2D,3D,4D,5D2 |
InChIキー |
XQXPVVBIMDBYFF-NVSFMWKBSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])[2H])O)[2H] |
正規SMILES |
C1=CC(=CC=C1CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



